molecular formula C8H14N2O B13981675 4-(Neopentyloxy)-1H-pyrazole

4-(Neopentyloxy)-1H-pyrazole

Cat. No.: B13981675
M. Wt: 154.21 g/mol
InChI Key: WMLRPTZTTQUKIP-UHFFFAOYSA-N
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Description

4-(Neopentyloxy)-1H-pyrazole: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the neopentyloxy group at the 4-position of the pyrazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Neopentyloxy)-1H-pyrazole typically involves the reaction of a suitable pyrazole precursor with a neopentyl halide under basic conditions. One common method is the alkylation of 1H-pyrazole with neopentyl bromide in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

4-(Neopentyloxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydropyrazole derivatives.

    Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydropyrazole derivatives. Substitution reactions can result in a variety of functionalized pyrazoles.

Scientific Research Applications

4-(Neopentyloxy)-1H-pyrazole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Neopentyloxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole: The parent compound without the neopentyloxy group.

    4-(Methoxy)-1H-pyrazole: A similar compound with a methoxy group instead of a neopentyloxy group.

    4-(Ethoxy)-1H-pyrazole: Another analog with an ethoxy group.

Uniqueness

4-(Neopentyloxy)-1H-pyrazole is unique due to the presence of the bulky neopentyloxy group, which can influence its steric and electronic properties. This makes it distinct from other pyrazole derivatives and can result in different reactivity and biological activity profiles.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-(2,2-dimethylpropoxy)-1H-pyrazole

InChI

InChI=1S/C8H14N2O/c1-8(2,3)6-11-7-4-9-10-5-7/h4-5H,6H2,1-3H3,(H,9,10)

InChI Key

WMLRPTZTTQUKIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CNN=C1

Origin of Product

United States

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